2,2'-(piperazine-1,4-diyldimethanediyl)bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)
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Overview
Description
2,2’-[1,4-PIPERAZINEDIYLBIS(METHYLENE)]BIS(3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE) is a complex organic compound with a molecular formula of C46H36N2O4 . This compound is characterized by its unique structure, which includes a piperazine ring and isoindole dione groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-PIPERAZINEDIYLBIS(METHYLENE)]BIS(3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE) involves multiple steps. One common method involves the reaction of piperazine with methylene chloride, followed by the addition of isoindole dione derivatives . The reaction conditions typically require a controlled temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,4-PIPERAZINEDIYLBIS(METHYLENE)]BIS(3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2,2’-[1,4-PIPERAZINEDIYLBIS(METHYLENE)]BIS(3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-[1,4-PIPERAZINEDIYLBIS(METHYLENE)]BIS(3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2’-[1,4-PIPERAZINEDIYLBIS(METHYLENE)]BIS(3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE) include:
Uniqueness
What sets 2,2’-[1,4-PIPERAZINEDIYLBIS(METHYLENE)]BIS(3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE) apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H28N4O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[[4-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methyl]piperazin-1-yl]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C24H28N4O4/c29-21-17-13-1-2-14(9-13)18(17)22(30)27(21)11-25-5-7-26(8-6-25)12-28-23(31)19-15-3-4-16(10-15)20(19)24(28)32/h1-4,13-20H,5-12H2 |
InChI Key |
VGDIESMXHMPLAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C3C4CC(C3C2=O)C=C4)CN5C(=O)C6C7CC(C6C5=O)C=C7 |
Origin of Product |
United States |
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